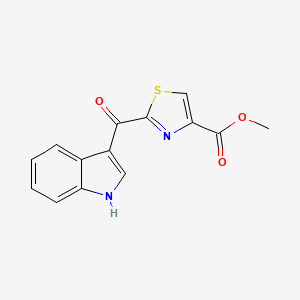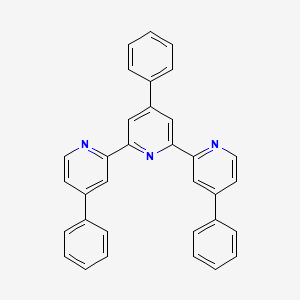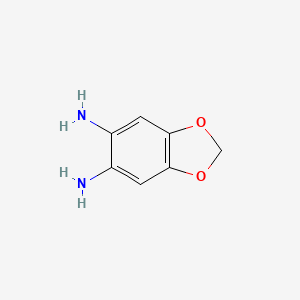
1,3-Benzodioxole-5,6-diamine
Descripción general
Descripción
1,3-Benzodioxole-5,6-diamine, also known as 4,5-methylenedioxy-1,2-phenylenediamine, is an organic compound with the molecular formula C7H8N2O2. It is a derivative of benzodioxole and is characterized by the presence of two amino groups attached to the benzodioxole ring. This compound is primarily used as a fluorescent derivatization reagent in analytical chemistry, particularly for the detection of α-keto, neuraminic, and sialic acids by fluorometric high-performance liquid chromatography (HPLC) .
Aplicaciones Científicas De Investigación
1,3-Benzodioxole-5,6-diamine has several scientific research applications, including:
Analytical Chemistry: Used as a fluorescent derivatization reagent for the detection of α-keto, neuraminic, and sialic acids by fluorometric HPLC.
Biological Research: Employed in studies related to cell differentiation and as a marker for specific biological molecules.
Medical Research: Investigated for its potential use in diagnostic assays and as a probe for studying biochemical pathways.
Industrial Applications: Utilized in the synthesis of dyes, pigments, and other organic compounds.
Safety and Hazards
1,3-Benzodioxole-5,6-diamine is labeled with the GHS07 pictogram, indicating that it is an irritant . The safety information suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment and ensure adequate ventilation .
Mecanismo De Acción
Target of Action
The primary target of 1,3-Benzodioxole-5,6-diamine is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development, particularly in root growth .
Mode of Action
This compound, also known as K-10, acts as an agonist to the auxin receptor TIR1 . It interacts with TIR1, enhancing root-related signaling responses . Molecular docking analysis revealed that K-10 has a stronger binding ability with TIR1 than NAA (1-naphthylacetic acid), a commonly used auxin .
Biochemical Pathways
The compound affects the auxin signaling pathway, which is vital for plant growth and development . K-10 induces a common transcriptional response with auxin and down-regulates the expression of root growth-inhibiting genes . This leads to enhanced root growth and potentially increased crop production .
Result of Action
The action of this compound results in a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa . It enhances root-related signaling responses, leading to the promotion of root growth .
Action Environment
The effectiveness of this compound can be influenced by various environmental factors. For instance, the development of new varieties, strengthening of nutrition management, and the use of phytohormone derivatives as plant growth regulators can shape the perfect root phenotypes . .
Análisis Bioquímico
Biochemical Properties
1,3-Benzodioxole-5,6-diamine plays a significant role in biochemical reactions, particularly as a fluorescent derivatization reagent. It is commonly used for the derivatization of α-keto, neuraminic, and sialic acids for detection by fluorometric high-performance liquid chromatography (HPLC) . The compound interacts with these acids, forming stable complexes that can be easily detected and quantified. This interaction is crucial for the accurate measurement of these biomolecules in various biological samples.
Cellular Effects
This compound has been studied for its effects on various cell types and cellular processes. It has shown potential anticancer activity against cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cell lines . The compound influences cell function by inducing cell cycle arrest in the G2-M phase, which is critical for inhibiting cancer cell proliferation. Additionally, it has been observed to reduce the secretion of α-fetoprotein in Hep3B cells, indicating its impact on gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. As a fluorescent derivatization reagent, it forms covalent bonds with α-keto, neuraminic, and sialic acids, facilitating their detection by fluorometric HPLC . This binding interaction is essential for the compound’s role in biochemical assays. Furthermore, its anticancer activity is attributed to its ability to induce cell cycle arrest and modulate gene expression in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and shipped with ice packs to maintain its integrity . Over extended periods, its stability ensures consistent results in biochemical assays. Any degradation of the compound could potentially affect its efficacy in long-term studies.
Metabolic Pathways
This compound is involved in metabolic pathways related to its role as a derivatization reagent. It interacts with enzymes and cofactors that facilitate the detection of α-keto, neuraminic, and sialic acids . These interactions are crucial for maintaining metabolic flux and accurate measurement of metabolite levels in biological samples.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, ensuring its availability for biochemical reactions and assays .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function in biochemical assays and cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Benzodioxole-5,6-diamine can be synthesized through various synthetic routes. One common method involves the reduction of 4,5-methylenedioxy-1,2-dinitrobenzene using a suitable reducing agent such as iron powder in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound as a solid product.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques to obtain a product with a purity of ≥98% .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Benzodioxole-5,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of nitro groups to amino groups is a common reaction for this compound.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of nitro groups.
Substitution: Acylation can be carried out using acyl chlorides or anhydrides in the presence of a base such as pyridine.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of this compound from nitro precursors.
Substitution: Formation of acylated or alkylated derivatives with varying functional groups.
Comparación Con Compuestos Similares
1,2-Diamino-4,5-methylenedioxybenzene: Similar structure but different substitution pattern.
4,5-Methylenedioxy-1,2-phenylenediamine: Another isomer with similar properties.
1,3-Benzodioxole: The parent compound without amino groups.
Uniqueness: 1,3-Benzodioxole-5,6-diamine is unique due to its dual amino groups, which enhance its reactivity and make it a valuable reagent in analytical chemistry. Its ability to form stable fluorescent derivatives sets it apart from other similar compounds .
Propiedades
IUPAC Name |
1,3-benzodioxole-5,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHKEQOYVVRBQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191928 | |
| Record name | 1,2-Diamino-4,5-methylenedioxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38608-07-0 | |
| Record name | 1,2-Diamino-4,5-methylenedioxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038608070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Diamino-4,5-methylenedioxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzodioxole-5,6-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


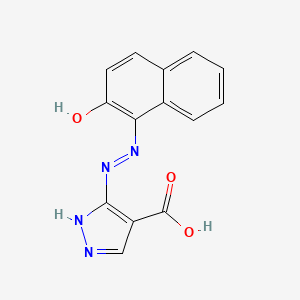
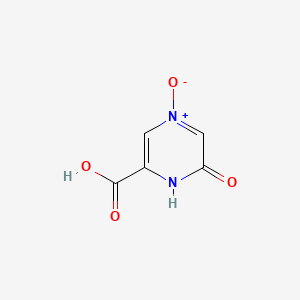
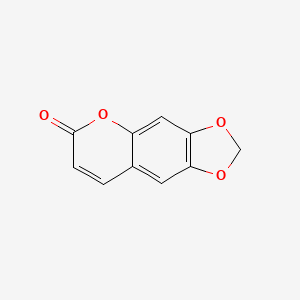
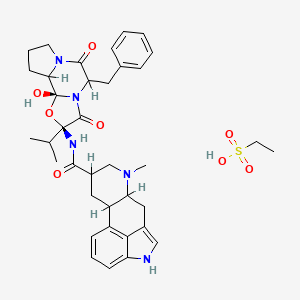

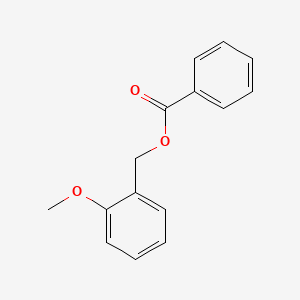
![2-[7-Oxo-7-(3-phenyl-1-pyrrolidinyl)heptyl]isoindole-1,3-dione](/img/structure/B1229757.png)
![Ethyl 4-{[2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazol-7-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B1229758.png)
![3-[4-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-3-oxo-[1,2,4]triazino[2,3-a]benzimidazol-2-yl]propanoic acid](/img/structure/B1229759.png)

![1-[4-(2-Fluorophenyl)-1-piperazinyl]-4-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)-1-butanone](/img/structure/B1229764.png)
